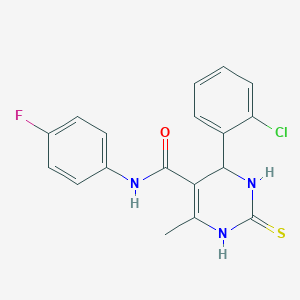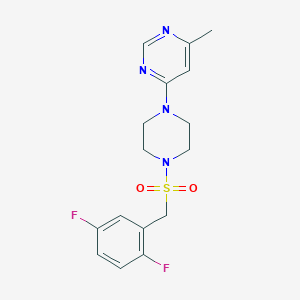![molecular formula C20H16ClN3O2S3 B2882008 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-27-4](/img/no-structure.png)
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O2S3 and its molecular weight is 462. The purity is usually 95%.
BenchChem offers high-quality 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activities
One study focused on the synthesis of novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, indicating significant inhibition activities against the root growth of rape and barnyard grass at a dosage of 100 mg/L. This suggests the compound's potential application in developing new herbicides with specific target activities (Liang et al., 2007).
Antimicrobial and Antitumor Activities
Another area of research involves the antimicrobial and antitumor applications of these compounds. A study elaborated on the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, showing mild antimicrobial activities for some derivatives. This opens avenues for further exploration in antimicrobial drug development (Gomha et al., 2018).
Anti-inflammatory and Analgesic Agents
Research also extends to the synthesis of compounds for potential use as anti-inflammatory and analgesic agents. For instance, derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have been investigated, revealing that some compounds exhibit significant activity in scavenging radicals. This research contributes to understanding the antioxidant mechanisms and potential therapeutic applications of these compounds (Akbas et al., 2018).
Gastric Antisecretory Activity
Moreover, compounds have been evaluated for gastric antisecretory activity, demonstrating their potential as novel treatments for gastric ulcers and related disorders. This highlights the diverse therapeutic applications of these chemical structures (Sugiyama et al., 1989).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione with 3-chlorobenzyl chloride, followed by cyclization with guanidine hydrochloride to form the desired product.", "Starting Materials": [ "3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione", "3-chlorobenzyl chloride", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate in DMF to form 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-1,3-thiazolidin-2-one.", "Step 2: The thiazolidinone intermediate is then cyclized with guanidine hydrochloride in the presence of a base such as sodium methoxide in methanol to form the desired product, 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one." ] } | |
Número CAS |
1114617-27-4 |
Nombre del producto |
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one |
Fórmula molecular |
C20H16ClN3O2S3 |
Peso molecular |
462 |
Nombre IUPAC |
5-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O2S3/c1-2-26-15-8-6-14(7-9-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-4-3-5-13(21)10-12/h3-10H,2,11H2,1H3,(H,22,23,25) |
Clave InChI |
FPPSEVUOURZWGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)Cl)SC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)


![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)
![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)

![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)


![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)